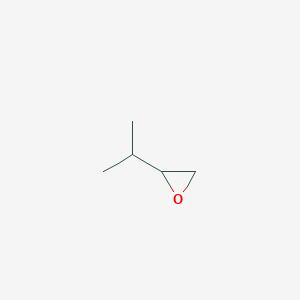

1,2-Epoxy-3-methylbutane

Description

Properties

IUPAC Name |

2-propan-2-yloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-4(2)5-3-6-5/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYZXWIIUPKFTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90892512 | |

| Record name | 1,2-Epoxy-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90892512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1438-14-8 | |

| Record name | 2-(1-Methylethyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1438-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Epoxy-3-methylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001438148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Epoxy-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90892512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-epoxy-3-methylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Epoxy-3-methylbutane

<

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,2-Epoxy-3-methylbutane, also known as 2-Isopropyloxirane, a versatile epoxide intermediate. Its significance in organic synthesis, particularly in the pharmaceutical and agrochemical industries, stems from the high reactivity of its strained three-membered oxirane ring.[1] This document will delve into its chemical and physical properties, synthesis methodologies, key reactions, applications in drug development, and essential safety and handling protocols.

Core Compound Identification and Properties

This compound is a colorless liquid with the chemical formula C5H10O.[2][3][4] Its structure features a terminal epoxide ring with an adjacent isopropyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1438-14-8 | [2][3][5][6][7][8] |

| Molecular Formula | C5H10O | [2][3][7][8] |

| Molecular Weight | 86.13 g/mol | [2][7][9] |

| Appearance | Clear, colorless liquid | [3][4] |

| Boiling Point | 75.3 - 82 °C | [8][10] |

| Density | 0.815 g/cm³ | [7][8][10] |

| Refractive Index (@ 20°C) | 1.3895 - 1.3935 | [3][7][8] |

| Flash Point | -12 °C | [8][10] |

| Solubility | Not miscible or difficult to mix in water.[11] Soluble in polar organic solvents.[12] | |

| IUPAC Name | 2-(propan-2-yl)oxirane | [3] |

| Synonyms | 2-Isopropyloxirane, Isopropyloxirane | [2][8][9] |

Synthesis Methodologies

The primary route for synthesizing this compound is through the epoxidation of its corresponding alkene, 3-methyl-1-butene.

Peroxy Acid Epoxidation

This is a common laboratory-scale method. A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is used to deliver an oxygen atom across the double bond of the alkene.[1]

Protocol: Synthesis via m-CPBA Epoxidation

-

Dissolution: Dissolve 3-methyl-1-butene in a suitable chlorinated solvent like dichloromethane (DCM) in a reaction flask.

-

Cooling: Place the flask in an ice bath to maintain a controlled temperature, typically between 0–5°C, to minimize side reactions.[1]

-

Reagent Addition: Slowly add a solution of m-CPBA in DCM to the stirred alkene solution. The molar ratio is typically kept close to 1:1.[1]

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1] The reaction time can range from 4 to 12 hours.[1]

-

Workup: After completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite solution) to destroy excess peroxy acid. Wash the organic layer with a sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by a brine wash.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.[1]

Caption: Workflow for the synthesis of this compound.

Industrial Production Methods

For larger-scale production, other methods are often favored due to cost and environmental considerations:

-

Chlorohydrin Process: This involves the reaction of 1-butene with chlorine in water.[13] While effective, this process generates significant chlorinated waste, posing environmental concerns.[1]

-

Catalytic Epoxidation: Greener approaches using catalysts and hydrogen peroxide (H₂O₂) are gaining prominence. Titanium silicate catalysts like TS-1 can activate H₂O₂ to facilitate oxygen transfer with high selectivity and recyclable solvents, minimizing by-products.[1]

Chemical Reactivity and Mechanisms

The reactivity of this compound is dominated by the strained three-membered epoxide ring, which is highly susceptible to nucleophilic attack.[1] This leads to ring-opening reactions, a cornerstone of its utility in synthesis.

Nucleophilic Ring-Opening

Nucleophiles will preferentially attack the less sterically hindered carbon atom of the epoxide ring. The isopropyl group provides significant steric hindrance at the C2 position, directing nucleophiles to attack the terminal C1 carbon. This regioselectivity is crucial in pharmaceutical synthesis for controlling molecular architecture.[1]

-

Under Basic or Neutral Conditions: The reaction proceeds via an SN2 mechanism. The nucleophile (e.g., amines, hydroxides, alkoxides) directly attacks the less substituted carbon, leading to the opening of the ring.[1]

-

Under Acidic Conditions: The epoxide oxygen is first protonated, making the ring more electrophilic. The nucleophile then attacks the more substituted carbon, as it can better stabilize the partial positive charge that develops in the transition state.

Caption: Regioselective attack at the less hindered carbon.

Common reactions include:

-

Oxidation: Can be oxidized to form the corresponding diol (3-methyl-1,2-butanediol).[1]

-

Reduction: Ring-opening with reducing agents like lithium aluminum hydride (LiAlH₄) yields alcohols.[1]

-

Substitution: Reaction with various nucleophiles introduces diverse functional groups.[1]

Applications in Drug Development

Epoxides are versatile electrophilic intermediates that allow for the stereospecific formation of key chemical bonds, making them valuable in drug synthesis.[14] this compound serves as a critical building block and pharmaceutical intermediate.[1][3][4][11]

Its ability to undergo predictable ring-opening reactions allows for the introduction of specific side chains and functional groups required for biological activity. This is particularly useful in creating chiral centers and modifying biologically active molecules.[1] The epoxide functionality is present in numerous natural products and 14 FDA-approved drugs.[14] For instance, chiral epoxides are key intermediates in the synthesis of drugs like the mGlu2/3 receptor agonist LY459477 (for neuropsychiatric disorders) and the insomnia treatment tasimelteon.[14]

Safety and Handling

This compound is a hazardous substance and requires strict safety protocols.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Signal Word | Hazard Statement |

| Flammable Liquids | 2 | Danger | H225: Highly flammable liquid and vapor |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2A | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation |

Handling and Storage

-

Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield.[10]

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[10][15] The equipment used must be grounded to prevent static discharge.[10][15] Use non-sparking tools.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][15]

First Aid Measures

-

Inhalation: If inhaled, remove the victim to fresh air and keep them at rest. Seek medical attention if you feel unwell.[10]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water. If irritation persists, get medical advice.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[10]

-

Spills: Absorb spills with an inert material and place in a suitable, closed container for disposal.[15]

Conclusion

This compound is a highly reactive and versatile chemical intermediate. Its value in organic synthesis, especially for the pharmaceutical industry, is derived from the predictable and regioselective nature of its ring-opening reactions. While its hazardous properties necessitate careful handling, its role as a building block for complex molecules ensures its continued importance in research and development.

References

- This compound | High Purity | For Research - Benchchem. (URL: )

- This compound | CAS 1438-14-8 | SCBT. (URL: )

- This compound - CHEMICAL POINT. (URL: )

- This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals. (URL: )

- This compound, 98+% | Fisher Scientific. (URL: )

- This compound - Stenutz. (URL: )

- This compound 1438-14-8 - Guidechem. (URL: )

- This compound | C5H10O | CID 102618 - PubChem - NIH. (URL: )

- This compound | 1438-14-8 - ChemicalBook. (URL: )

- This compound, 98+% | CymitQuimica. (URL: )

- SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )

- SAFETY D

- SAFETY D

- 1,2-Epoxybutane - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI. (URL: )

- Epoxide Syntheses and Ring-Opening Reactions in Drug Development - MDPI. (URL: )

- 2,3-EPOXY-2-METHYLBUTANE | 5076-19-7 - ChemicalBook. (URL: )

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound, 98+% | CymitQuimica [cymitquimica.com]

- 5. chemicalpoint.eu [chemicalpoint.eu]

- 6. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 7. This compound [stenutz.eu]

- 8. guidechem.com [guidechem.com]

- 9. This compound | C5H10O | CID 102618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. This compound | 1438-14-8 [chemicalbook.com]

- 12. 2,3-EPOXY-2-METHYLBUTANE | 5076-19-7 [chemicalbook.com]

- 13. 1,2-Epoxybutane - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Isopropyloxirane

Introduction: The Strategic Importance of Chiral Epoxides in Modern Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, the pursuit of stereochemical purity is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities. Consequently, the ability to selectively synthesize one enantiomer is a cornerstone of modern drug development.[1] Among the vast arsenal of chiral building blocks, epoxides stand out for their unique combination of stability and reactivity. These three-membered cyclic ethers, while sufficiently stable for isolation, are primed for nucleophilic attack due to inherent ring strain, enabling the stereospecific formation of complex molecular architectures.[1][2]

This guide focuses on 2-isopropyloxirane (also known as 1,2-epoxy-3-methylbutane), a chiral epoxide of significant interest. Its simple, yet asymmetric, structure makes it an ideal model for understanding the behavior of substituted epoxides and a valuable synthon for introducing the isobutyl moiety with stereochemical control. For researchers, scientists, and drug development professionals, a thorough understanding of the physical properties, chemical reactivity, and synthetic utility of 2-isopropyloxirane is essential for its effective application in the synthesis of novel therapeutic agents and other high-value chemical entities.

I. Physicochemical and Spectroscopic Profile of 2-Isopropyloxirane

A comprehensive understanding of a molecule's physical and spectroscopic properties is fundamental to its practical application in a laboratory setting. These properties dictate appropriate handling, purification, and analytical procedures.

Physical Properties

2-Isopropyloxirane is a volatile, flammable liquid. Its key physical properties are summarized in the table below, compiled from various chemical data sources.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀O | |

| Molecular Weight | 86.13 g/mol | |

| CAS Number | 1438-14-8 | |

| Density | 0.815 - 0.893 g/cm³ | |

| Boiling Point | 72 - 75.3 °C at 760 mmHg | |

| Flash Point | -12 °C | |

| Synonyms | This compound, Isopropyloxirane, 3-Methyl-1,2-epoxybutane |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the structure and purity of 2-isopropyloxirane. Below is a summary of the expected spectroscopic data.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-isopropyloxirane is expected to show distinct signals for the protons of the epoxide ring and the isopropyl group. The protons on the oxirane ring form a complex splitting pattern, while the isopropyl group exhibits a characteristic doublet for the methyl protons and a multiplet for the methine proton.[3][4][5]

¹³C NMR Spectroscopy: The carbon NMR spectrum will display three distinct signals corresponding to the two carbons of the oxirane ring and the two equivalent methyl carbons and the methine carbon of the isopropyl group. The carbons of the epoxide ring are expected to resonate in the range of 40-60 ppm.[6][7]

Infrared (IR) Spectroscopy: The IR spectrum of 2-isopropyloxirane will be dominated by C-H stretching vibrations from the alkyl groups just below 3000 cm⁻¹. A characteristic feature of epoxides is the asymmetric ring stretching (C-O-C) vibration, which typically appears in the region of 1250 cm⁻¹. Other C-O and C-C stretching and bending vibrations will also be present in the fingerprint region.[8][9]

Mass Spectrometry: In the mass spectrum, the molecular ion peak (M+) at m/z 86 would be expected. Common fragmentation patterns for aliphatic compounds would involve the loss of alkyl fragments. For epoxides, cleavage of the C-C bond adjacent to the ring can also be a significant fragmentation pathway.[10][11]

II. Synthesis of 2-Isopropyloxirane: A Practical Approach

The most common and direct method for the synthesis of 2-isopropyloxirane is the epoxidation of the corresponding alkene, 3-methyl-1-butene. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are widely used for this transformation due to their reliability and operational simplicity.[12]

Diagram of the Synthetic Workflow

Caption: Workflow for the synthesis of 2-isopropyloxirane.

Experimental Protocol: Epoxidation of 3-Methyl-1-butene

The following protocol is a representative procedure for the synthesis of 2-isopropyloxirane.

Materials:

-

3-Methyl-1-butene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

10% aqueous sodium sulfite (Na₂SO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methyl-1-butene in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve m-CPBA in dichloromethane and add it to the dropping funnel.

-

Add the m-CPBA solution dropwise to the stirred solution of 3-methyl-1-butene over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to remove excess m-CPBA and meta-chlorobenzoic acid.

-

Wash with 10% aqueous Na₂SO₃ solution to quench any remaining peroxy acid.

-

Wash with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure 2-isopropyloxirane.

Causality Behind Experimental Choices:

-

The reaction is performed at 0 °C to control the exothermic nature of the epoxidation and to minimize side reactions.

-

Dichloromethane is a common solvent for this reaction as it is relatively inert and effectively dissolves both the alkene and m-CPBA.

-

The basic wash with sodium bicarbonate is crucial to remove the acidic byproduct, meta-chlorobenzoic acid, which could otherwise catalyze the ring-opening of the newly formed epoxide.

-

The sodium sulfite wash is a safety measure to destroy any unreacted peroxy acid, which can be explosive upon concentration.

III. Chemical Reactivity: The Ring-Opening of 2-Isopropyloxirane

The synthetic utility of 2-isopropyloxirane lies in the regioselective and stereospecific ring-opening of its strained three-membered ring. The outcome of these reactions is highly dependent on the reaction conditions (acidic or basic) and the nature of the nucleophile.

Base-Catalyzed Ring-Opening

Under basic or neutral conditions, the ring-opening of 2-isopropyloxirane proceeds via an Sₙ2 mechanism . The nucleophile attacks the less sterically hindered carbon atom, which in this case is the primary carbon (C1). This results in a highly regioselective reaction.

Caption: Base-catalyzed ring-opening of 2-isopropyloxirane.

For example, reaction with a strong nucleophile like sodium methoxide (NaOMe) in methanol would yield 1-methoxy-3-methyl-2-butanol.

Acid-Catalyzed Ring-Opening

In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group. The subsequent nucleophilic attack can exhibit characteristics of both Sₙ1 and Sₙ2 mechanisms.

For 2-isopropyloxirane, where one carbon is primary (C1) and the other is secondary (C2), the regioselectivity of the acid-catalyzed ring-opening is more nuanced. While the primary carbon is less sterically hindered, the secondary carbon can better stabilize a partial positive charge that develops in the transition state.

-

With weak nucleophiles (e.g., H₂O, ROH): The reaction will likely favor attack at the more substituted carbon (C2), leading to the formation of 3-methyl-1,2-butanediol in the case of acid-catalyzed hydrolysis.

-

With strong nucleophiles (e.g., HBr): The reaction may yield a mixture of products, with the major product often resulting from attack at the more substituted carbon.

Caption: Acid-catalyzed ring-opening of 2-isopropyloxirane.

IV. Applications in Drug Development

Chiral epoxides are invaluable intermediates in the pharmaceutical industry.[2][13] The ability to introduce two functional groups (a hydroxyl group and another nucleophilic group) with defined stereochemistry makes them powerful tools for building complex, biologically active molecules.

While specific examples of blockbuster drugs derived directly from 2-isopropyloxirane are not prominently documented in publicly available literature, its utility can be inferred from the syntheses of drugs containing similar structural motifs. For instance, the synthesis of various protease inhibitors, such as Atazanavir, and antifungal agents like Efinaconazole, rely on the stereospecific ring-opening of chiral epoxide intermediates.[2]

2-Isopropyloxirane, particularly in its enantiomerically pure form, can serve as a key building block for:

-

Introducing chiral hydroxy-amine functionalities: Ring-opening with amines or ammonia derivatives can lead to the formation of chiral amino alcohols, a common structural motif in many pharmaceuticals.

-

Synthesis of chiral diols and ethers: Hydrolysis or alcoholysis of the epoxide can provide access to chiral diols and ether alcohols, which are also important synthetic intermediates.

-

Construction of complex natural product analogs: The isobutyl group is a common feature in many natural products, and 2-isopropyloxirane provides a means to incorporate this group with stereocontrol.

The trend in drug discovery is moving towards more complex and stereochemically defined molecules to achieve higher potency and selectivity.[13][14] As such, the demand for versatile chiral building blocks like 2-isopropyloxirane is expected to grow.

V. Safety and Handling

2-Isopropyloxirane is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Fire Safety: Keep away from open flames, sparks, and other sources of ignition. Use a fire extinguisher rated for flammable liquids (Class B).

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush with copious amounts of water and seek medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

VI. Conclusion

2-Isopropyloxirane represents a fundamentally important chiral building block in organic synthesis. Its well-defined physical properties, predictable reactivity, and straightforward synthesis make it an attractive tool for chemists in both academic and industrial settings. The ability to undergo stereospecific ring-opening reactions provides a reliable pathway for the introduction of stereocenters, a critical step in the synthesis of many pharmaceuticals. As the demand for enantiomerically pure compounds continues to rise, a thorough understanding of the principles and practices outlined in this guide will be invaluable for any scientist working at the forefront of chemical innovation.

References

-

Nikolaidis, M., et al. (2021). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 26(11), 3189. [Link]

-

Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (2022). PubMed Central. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

-

Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. (2023). PubMed Central. [Link]

-

Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. (2026). ACS Publications. [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

-

Chiral organic molecules at work with epoxides: two arms drive the asymmetric transformations. (2016). Atlas of Science. [Link]

-

H NMR Spectroscopy. (n.d.). University of Regensburg. [Link]

-

The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c)... (n.d.). ResearchGate. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). James Madison University. [Link]

-

2-14 Epoxidation of Alkenes. (n.d.). Scribd. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

-

Continuous Flow Synthesis of Propofol. (2021). PubMed Central. [Link]

-

Molecular Structure Effect on the Epoxidation of 1-Butene and Isobutene on the Titanium Silicate Catalyst under Transient Conditions in a Trickle Bed Reactor. (2023). ACS Omega. [Link]

-

Second Order 1H NMR Spectra of Isopropyl Groups. (2008). University of Ottawa NMR Facility Blog. [Link]

-

1H NMR Chemical Shift. (n.d.). Oregon State University. [Link]

- Method for preparing 3-methyl-3-buten-1-ol. (2013).

- Preparation of a 3-methyl-1-butene-containing mixture. (2011).

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

-

Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023). YouTube. [Link]

-

INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. (n.d.). Gelest, Inc.[Link]

-

C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr. (n.d.). Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]

-

FTIR spectra for isopropyl alcohol, toluene, and perfluorodecalin plasma polymerized coating. (n.d.). ResearchGate. [Link]

-

1 H NMR chemical shifts and coupling constants of selected model compounds. (n.d.). ResearchGate. [Link]

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023). YouTube. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. [Link]

-

Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). MDPI. [Link]

-

Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. (2014). PubMed Central. [Link]

-

The Infrared Spectra of Polymers II: Polyethylene. (2021). Spectroscopy Online. [Link]

Sources

- 1. atlasofscience.org [atlasofscience.org]

- 2. Epoxide Syntheses and Ring-Opening Reactions in Drug Development [mdpi.com]

- 3. che.hw.ac.uk [che.hw.ac.uk]

- 4. u-of-o-nmr-facility.blogspot.com [u-of-o-nmr-facility.blogspot.com]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Signature of 1,2-Epoxy-3-methylbutane: A Predictive and Interpretive Guide

Introduction

1,2-Epoxy-3-methylbutane, also known as 2-isopropyloxirane, is a valuable epoxide monomer and intermediate in organic synthesis.[1] Its utility in creating complex molecules and specialized polymers necessitates unambiguous structural confirmation and purity assessment. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstone of this characterization.[1]

This guide provides an in-depth analysis of the expected spectroscopic signature of this compound (CAS: 1438-14-8). While a direct search of the Spectral Database for Organic Compounds (SDBS) did not yield a complete experimental dataset for this specific molecule at the time of this writing, we can confidently predict and interpret its spectra based on well-established principles of organic spectroscopy.[2] This predictive approach serves as a powerful tool for researchers, enabling them to identify the compound, assign its signals, and recognize potential impurities.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is to understand the molecule's structure, including its symmetry and the chemical environment of each atom.

Caption: Molecular structure of this compound with atom numbering for NMR analysis.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, we predict four unique proton signals (¹H NMR) and four unique carbon signals (¹³C NMR).

Predicted ¹H NMR Spectrum (Proton NMR)

The protons on an epoxide ring are characteristically found in the 2.5-3.5 ppm region of the spectrum due to the deshielding effect of the oxygen atom and the ring strain.[2][3] The protons on the C1 methylene group (Ha and Hb) are diastereotopic, meaning they are chemically non-equivalent and will resonate at slightly different frequencies and split each other.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Label | Predicted Shift (ppm) | Predicted Multiplicity | Integration | Coupling (J) Hz | Assignment |

|---|---|---|---|---|---|

| Hc | ~2.9 - 3.1 | Doublet of doublets (dd) | 1H | Jca ≈ 2-4 Hz, Jcb ≈ 4-6 Hz | Methine proton on epoxide ring (C2-H) |

| Ha | ~2.7 - 2.8 | Doublet of doublets (dd) | 1H | Jab ≈ 5-7 Hz, Jac ≈ 2-4 Hz | Methylene proton on epoxide ring (C1-H, cis to isopropyl) |

| Hb | ~2.4 - 2.5 | Doublet of doublets (dd) | 1H | Jba ≈ 5-7 Hz, Jbc ≈ 4-6 Hz | Methylene proton on epoxide ring (C1-H, trans to isopropyl) |

| Hd | ~1.6 - 1.8 | Multiplet (m) | 1H | - | Methine proton of isopropyl group (C3-H) |

| C4'/C5' | ~0.9 - 1.1 | Doublet (d) | 6H | J ≈ 7 Hz | Methyl protons of isopropyl group (C4'-H, C5'-H) |

Causality and Interpretation:

-

Epoxide Protons (Ha, Hb, Hc): These protons are the most downfield due to the direct influence of the electronegative oxygen. Their complex splitting pattern arises from geminal coupling (Ha with Hb) and vicinal coupling (Ha and Hb with Hc).

-

Isopropyl Group (Hd, C4'/C5'): The methine proton (Hd) is coupled to the six equivalent protons of the two methyl groups, which would theoretically result in a septet. However, due to overlapping signals, it often appears as a multiplet. The six methyl protons are coupled to the single methine proton (Hd), resulting in a clean doublet, which is a classic signature of an isopropyl group.

Predicted ¹³C NMR Spectrum (Carbon NMR)

The carbon atoms within the strained epoxide ring are also shifted downfield, typically appearing in the 40-60 ppm range.[3][4]

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Predicted Shift (ppm) | Assignment |

|---|---|

| ~55 - 60 | C2 (Methine carbon of epoxide ring) |

| ~45 - 50 | C1 (Methylene carbon of epoxide ring) |

| ~30 - 35 | C3 (Methine carbon of isopropyl group) |

| ~18 - 22 | C4' and C5' (Methyl carbons of isopropyl) |

Causality and Interpretation:

-

The two carbons of the epoxide ring (C1 and C2) are the most deshielded due to the attached oxygen. The substituted carbon (C2) is expected to be slightly further downfield than the methylene carbon (C1).

-

The aliphatic carbons of the isopropyl group (C3, C4', C5') appear at their typical upfield locations. The two methyl carbons are equivalent by symmetry and thus produce a single signal.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying functional groups. The key feature of an epoxide is the three-membered ring, which gives rise to several characteristic vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

|---|---|---|

| 2960-2850 | Strong | C-H Stretch (sp³ C-H) |

| ~1250 | Medium | Epoxide Ring "Breathing" (Symmetric) |

| 1470-1450 | Medium | C-H Bend (CH₂ and CH₃ Scissoring) |

| 1385-1365 | Medium | C-H Bend (Isopropyl gem-dimethyl split) |

| ~950-810 | Strong | Epoxide Ring (Asymmetric C-O-C Stretch) |

| ~880-750 | Strong | Epoxide Ring (Symmetric C-O-C Stretch) |

Causality and Interpretation: The most diagnostic peaks for confirming the presence of the epoxide are the strong bands associated with the C-O-C stretching of the ring below 1000 cm⁻¹.[5] Specifically, the asymmetric ring deformation mode between 950-810 cm⁻¹ is often very intense and a reliable indicator.[5] The absence of a strong, broad absorption around 3200-3600 cm⁻¹ (O-H stretch) or a sharp, intense absorption around 1700 cm⁻¹ (C=O stretch) would corroborate the structure, indicating the sample is not a diol or a carbonyl compound.[4]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which acts as a molecular fingerprint. Under Electron Ionization (EI), the molecule is fragmented in a reproducible way.

Predicted Mass Spectrometry Fragmentation

| m/z Value | Predicted Intensity | Assignment |

|---|---|---|

| 86 | Low to Moderate | [M]⁺ (Molecular Ion) |

| 71 | Moderate | [M - CH₃]⁺ (Loss of a methyl radical) |

| 57 | Moderate | [M - C₂H₅]⁺ or [C₄H₉]⁺ |

| 43 | High | [C₃H₇]⁺ (Isopropyl cation, often the base peak) |

| 41 | High | [C₃H₅]⁺ (Allyl cation from rearrangement) |

Causality and Interpretation: The fragmentation of epoxides is often directed by alpha-cleavage, which is the breaking of a C-C bond adjacent to the oxygen atom.

Caption: Predicted primary fragmentation pathway for this compound in EI-MS.

The most favorable alpha-cleavage involves the loss of the larger alkyl group as the radical, leading to the formation of a stable secondary carbocation. However, in this case, cleavage of the C2-C3 bond is highly probable, leading to the formation of the very stable isopropyl cation ([C₃H₇]⁺) at m/z 43. This fragment is predicted to be the base peak (the most abundant ion) in the spectrum. The molecular ion peak at m/z 86 may be observed, but it is often weak for aliphatic epoxides.[3]

Part 4: Standard Operating Protocol for Spectroscopic Analysis

The following provides a generalized, field-proven methodology for acquiring high-quality spectroscopic data for a low-molecular-weight, volatile liquid like this compound.

NMR Sample Preparation and Acquisition

-

Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. It is an excellent solvent for epoxides and its residual proton signal (~7.26 ppm) does not interfere with the predicted analyte signals.

-

Sample Preparation: In a clean, dry 5 mm NMR tube, dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup (400 MHz Spectrometer):

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal resolution (peak shape).

-

Acquire a standard ¹H NMR spectrum with a 30-degree pulse angle and a relaxation delay of at least 2 seconds to ensure accurate integration.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (e.g., 1024 scans).

-

IR Spectroscopy Acquisition

-

Technique: For a volatile liquid, the easiest and most common method is using a salt plate (NaCl or KBr) for a neat (thin film) sample.

-

Sample Preparation: Place one drop of this compound onto the surface of one salt plate. Place the second salt plate on top and gently rotate to create a thin, uniform liquid film.

-

Data Acquisition (FT-IR):

-

Acquire a background spectrum of the empty sample compartment.

-

Place the prepared salt plate assembly in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-600 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Process the data by performing an automatic baseline correction and peak picking.

-

Mass Spectrometry Acquisition (GC-MS)

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the ideal method for separating the volatile analyte from potential impurities and obtaining a clean mass spectrum.

-

Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like dichloromethane or diethyl ether.

-

GC-MS Parameters:

-

GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Injection: Inject 1 µL of the prepared solution with a split ratio of 50:1.

-

Temperature Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.

-

MS Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

Conclusion

The structural elucidation of this compound relies on a multi-technique spectroscopic approach. The predicted ¹H and ¹³C NMR spectra are defined by the characteristic upfield shifts of the epoxide ring protons and carbons. The IR spectrum is distinguished by strong C-O-C stretching vibrations of the epoxide ring, while the mass spectrum is expected to be dominated by the stable isopropyl cation fragment at m/z 43. This comprehensive predictive guide provides a robust framework for researchers to confirm the identity and purity of this important chemical intermediate, bridging the gap until a full experimental dataset becomes available in public databases.

References

-

Chemistry LibreTexts. (2025). 4.9: Spectroscopy of Ethers and Epoxides. [Link]

-

Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. [Link]

-

Oregon State University. (2020). CH 336: Epoxide Spectroscopy. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102618, this compound. Retrieved January 9, 2026, from [Link].

-

Smith, B. C. (2022). The Infrared Spectra of Polymers V: Epoxies. Spectroscopy Online. [Link]

-

"Joe". (n.d.). Epoxide infrared spectra. Chemistry Blog. [Link]

Sources

Synthesis of 1,2-Epoxy-3-methylbutane from 3-methyl-1-butene

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive examination of the synthetic pathways for converting 3-methyl-1-butene into its corresponding epoxide, 1,2-epoxy-3-methylbutane (also known as 2-isopropyloxirane). Epoxides are highly valuable intermediates in organic synthesis, prized for their reactivity that allows for the introduction of diverse functionalities.[1][2] This document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the core chemical principles, a comparison of prevalent methodologies, detailed experimental protocols, and critical safety considerations. The focus is placed on explaining the causality behind experimental choices to ensure both reproducibility and a foundational understanding of the reaction dynamics.

Introduction: The Strategic Importance of Epoxidation

The transformation of an alkene's carbon-carbon double bond into a three-membered cyclic ether, known as an epoxide or oxirane, is a cornerstone reaction in modern organic synthesis.[3][4] The inherent ring strain of approximately 25 kcal/mol makes epoxides susceptible to ring-opening reactions by a wide array of nucleophiles, rendering them powerful synthons for constructing complex molecular architectures.[2]

This compound, the target molecule of this guide, serves as a versatile building block. Its synthesis from the readily available terminal alkene, 3-methyl-1-butene, is a representative example of alkene epoxidation. This guide will focus on the most reliable and insightful methods for this transformation, emphasizing both classical and modern catalytic approaches.

Foundational Principles of Alkene Epoxidation

The core of epoxidation chemistry lies in the delivery of an electrophilic oxygen atom to the nucleophilic π-system of the alkene.[5] The reaction is a syn-addition, meaning both new carbon-oxygen bonds are formed on the same face of the original double bond, preserving the stereochemistry of the starting alkene.[6][7]

Key strategic considerations in selecting an epoxidation method include:

-

Chemoselectivity: The preferential reaction of the epoxidizing agent with the C=C double bond over other potentially oxidizable functional groups within a molecule.[8][9]

-

Regioselectivity: In molecules with multiple double bonds, this refers to the selective epoxidation of one over another, often governed by electronic and steric factors.[8][9] For a simple mono-alkene like 3-methyl-1-butene, this is not a primary concern.

-

Atom Economy & Sustainability: Modern methods often prioritize the use of catalytic systems and environmentally benign oxidants like hydrogen peroxide, where the only byproduct is water.[10][11]

Methodologies for the Synthesis of this compound

Method 1: Direct Epoxidation with Peroxycarboxylic Acids (Prilezhaev Reaction)

The most direct and widely used laboratory-scale method for epoxidizing simple alkenes is the Prilezhaev reaction, which employs a peroxycarboxylic acid.[12] meta-Chloroperoxybenzoic acid (m-CPBA) is the reagent of choice due to its stability as a crystalline solid and commercial availability.[4][5]

Causality and Mechanism: The reactivity of m-CPBA stems from the weak O-O single bond and the electrophilic character of the terminal oxygen atom. The reaction proceeds through a concerted, non-ionic "butterfly" transition state.[3][13] In this single step, the alkene's π-bond attacks the electrophilic oxygen, while that oxygen simultaneously bonds to the other alkene carbon. Concurrently, a series of electron shifts breaks the O-O bond and transfers the acidic proton to the carbonyl oxygen, releasing a stable carboxylic acid byproduct (m-chlorobenzoic acid).[6][13] The concerted nature of this mechanism means no carbocation intermediates are formed, thus preventing rearrangements.[12]

Diagram 1: The Concerted "Butterfly" Mechanism of m-CPBA Epoxidation

Caption: Concerted mechanism for the epoxidation of 3-methyl-1-butene with m-CPBA.

Experimental Protocol: m-CPBA Epoxidation

Self-Validation: This protocol is self-validating through reaction monitoring (TLC) to confirm the consumption of the starting material and formation of a new, less-polar product. The final product is validated through spectroscopic analysis.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methyl-1-butene (1.0 eq) in a suitable non-aqueous solvent like dichloromethane (DCM) or chloroform.[4] Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add solid m-CPBA (typically 70-77% purity, 1.1-1.2 eq) portion-wise to the stirred solution over 15-20 minutes, monitoring the internal temperature to keep it below 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the alkene spot.

-

Quenching: Upon completion, cool the mixture back to 0 °C. Quench the excess peroxyacid by slowly adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) until a test with starch-iodide paper indicates no remaining peroxide.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the m-chlorobenzoic acid byproduct, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude epoxide can be purified by fractional distillation if necessary.

| Reagent/Material | Molar Mass ( g/mol ) | Molarity/Purity | Equiv. | Amount (Example Scale) |

| 3-methyl-1-butene | 70.13 | >98% | 1.0 | 7.0 g (100 mmol) |

| m-CPBA | 172.57 | ~77% | 1.1 | ~21.7 g (110 mmol) |

| Dichloromethane (DCM) | - | Anhydrous | - | 200 mL |

| 10% aq. Na₂SO₃ | - | 10% w/v | - | As needed |

| Sat. aq. NaHCO₃ | - | Saturated | - | 2 x 100 mL |

| Brine | - | Saturated | - | 1 x 100 mL |

Method 2: Catalytic Asymmetric Epoxidation (Shi Epoxidation)

For contexts requiring high enantioselectivity (though not necessary for this achiral product), or for a more modern, organocatalytic approach, the Shi epoxidation is a powerful alternative. It utilizes a chiral ketone catalyst derived from D-fructose in conjunction with a stoichiometric oxidant, typically potassium peroxymonosulfate (Oxone).[14][15]

Causality and Mechanism: The key to this reaction is the in situ generation of a highly reactive chiral dioxirane from the ketone catalyst and Oxone.[14][16] The ketone is oxidized by Oxone, and the resulting intermediate undergoes a rapid ring-closure, with the sulfate ion acting as an excellent leaving group, to form the three-membered dioxirane ring.[15][16] This dioxirane is the active species that transfers an oxygen atom to the alkene. The catalyst is regenerated in the process, allowing it to be used in substoichiometric amounts.[16] The reaction is typically run at a controlled basic pH (~10.5) to favor dioxirane formation and suppress a competing Baeyer-Villiger side reaction.[14][17]

Diagram 2: Catalytic Cycle of the Shi Epoxidation

Caption: Simplified catalytic cycle for the Shi organocatalytic epoxidation.

Experimental Workflow and Safety Imperatives

A robust experimental design is paramount for safety and success. The general workflow for epoxidation is a multi-stage process that requires careful execution.

Diagram 3: General Experimental Workflow for Epoxidation

Caption: A standardized workflow for the synthesis and isolation of epoxides.

Trustworthiness: A Note on Safety and Self-Validation

The protocols described herein are designed to be self-validating systems. However, chemical integrity must be matched by stringent safety protocols.

-

Peroxide Handling: Peroxyacids like m-CPBA and other peroxides are potentially explosive and sensitive to shock, friction, and heat.[4][18][19]

-

ALWAYS work in a chemical fume hood.[18]

-

ALWAYS wear appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and gloves.[18][20]

-

NEVER use metal spatulas to handle solid peroxides; use plastic or ceramic instead.[19][21]

-

Store peroxides in their original containers in a cool, dark place, away from incompatible materials like acids, bases, and metals.[18][19][21][22]

-

-

Epoxide Hazards: Low molecular weight epoxides are often volatile and should be handled with care. This compound is classified as a dangerous good for transport.[23]

-

Reaction Quenching: Always ensure that excess oxidizing agent is fully quenched before proceeding with the work-up to prevent uncontrolled reactions during solvent removal.

Product Characterization

Confirmation of the final product, this compound, is achieved through standard spectroscopic techniques.

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to the oxirane ring protons (typically in the 2.5-3.0 ppm range), a methine proton adjacent to the ring, and two diastereotopic methyl groups of the isopropyl moiety. |

| ¹³C NMR | Signals for the two distinct carbons of the epoxide ring (typically in the 45-60 ppm range), along with signals for the isopropyl group carbons. |

| IR Spectroscopy | Characteristic C-O-C asymmetric stretching of the epoxide ring (around 1250 cm⁻¹) and C-H stretches. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of C₅H₁₀O (86.13 g/mol ).[24] |

Conclusion

The synthesis of this compound from 3-methyl-1-butene is a fundamentally important transformation that can be achieved through several reliable methods. The classical Prilezhaev epoxidation using m-CPBA remains a highly effective and straightforward approach for laboratory-scale synthesis, valued for its simplicity and high yields. Modern organocatalytic methods, such as the Shi epoxidation, offer advanced alternatives that highlight the progress in sustainable and selective chemistry. The choice of method ultimately depends on the specific requirements of the synthesis, including scale, desired purity, and available resources. A successful synthesis is contingent not only on a robust protocol but also on an unwavering commitment to safety in the handling of all reagents and products.

References

-

Sharpless epoxidation. (n.d.). In Wikipedia. Retrieved from [Link]

-

A simple and efficient method for epoxidation of terminal alkenes. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

-

Epoxidation of allylic alcohols. (n.d.). In Wikipedia. Retrieved from [Link]

-

Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases. (2021). MDPI. Retrieved from [Link]

- Katsuki, T., & Martin, V. S. (1996). Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction. Organic Reactions, 48, 1-300.

-

Epoxidation of Allylic Alcohols. (2021). Chemistry LibreTexts. Retrieved from [Link]

-

Sharpless Asymmetric Epoxidation. (n.d.). Dalal Institute. Retrieved from [Link]

-

Selective and metal-free epoxidation of terminal alkenes by heterogeneous polydioxirane in mild conditions. (2018). Royal Society Publishing. Retrieved from [Link]

-

Enantioselective Epoxidation of Terminal Alkenes to (R)- and (S)-Epoxides by a Cytochrome P450 BM-3 Mutant. (2005). Caltech. Retrieved from [Link]

-

Simple iron catalyst for terminal alkene epoxidation. (2003). PubMed - NIH. Retrieved from [Link]

-

Epoxidation of Alkenes. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Regioselectivity and chemoselectivity of aliphatic addition reactions. (2023). Purechemistry. Retrieved from [Link]

-

Alkene epoxidation. (n.d.). Visualize Organic Chemistry. Retrieved from [Link]

-

Mechanism of Acid-Catalyzed Epoxidation of Alkenes with Peroxy Acids. (1997). Journal of the American Chemical Society. Retrieved from [Link]

-

Alkene Reactions: Epoxidation with mCPBA (Prilezhaev). (n.d.). OrgoSolver. Retrieved from [Link]

-

Working Safely with Peroxides and Hydroperoxides in the Laboratory. (2025). Lab Manager. Retrieved from [Link]

-

Peroxides in depth discussion.pdf. (n.d.). Environmental Health and Safety - University of Washington. Retrieved from [Link]

-

m-CPBA (meta-chloroperoxybenzoic acid). (2011). Master Organic Chemistry. Retrieved from [Link]

-

Peroxide-Forming Chemicals – Safety Guidelines. (2025). Texas Christian University. Retrieved from [Link]

-

Safe Handling. (n.d.). European Organic Peroxide Safety Group. Retrieved from [Link]

-

Regioselective Ring Opening of Enantiomerically Enriched Epoxides via Catalysis with Chiral (Salen)Cr(III) Complexes. (2025). ResearchGate. Retrieved from [Link]

-

Highly regioselective and diastereoselective epoxidation of allylic amines with Oxone. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

-

Shi Epoxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Shi epoxidation. (n.d.). In Wikipedia. Retrieved from [Link]

- Catalytic process for the preparation of epoxides from alkenes. (2007). Google Patents.

-

mCPBA Epoxidation: Mechanism Explained. (2025). Abraham Entertainment. Retrieved from [Link]

-

Module 1 Regioselective, Regio-specific and Chemoselective reactions. (n.d.). Durgapur Govt. College. Retrieved from [Link]

-

11.3.6 Epoxidation of Alkenes. (2019). Chemistry LibreTexts. Retrieved from [Link]

-

This compound. (n.d.). PubChem - NIH. Retrieved from [Link]

-

Mastering Alkene Epoxidation in 30 minutes!. (2019). YouTube. Retrieved from [Link]

-

Shi Epoxidation. (n.d.). NROChemistry. Retrieved from [Link]

-

Guideline for Peroxide-Forming Materials. (n.d.). University of Houston. Retrieved from [Link]

-

Continuous Synthesis of Epoxides from Alkenes by Hydrogen Peroxide with Titanium Silicalite-1 Catalyst Using Flow Reactors. (2023). ResearchGate. Retrieved from [Link]

-

8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Epoxides – The Outlier Of The Ether Family. (2015). Master Organic Chemistry. Retrieved from [Link]

-

Epoxidation of Alkenes using mCPBA: Mechanism and Properties!. (2015). YouTube. Retrieved from [Link]

-

Which of the following could this compound be directly synthesized from?. (2024). Chegg. Retrieved from [Link]

-

This compound. (n.d.). Stenutz. Retrieved from [Link]

- Process for preparing polymers from 3-methylbut-1-ene. (n.d.). Google Patents.

Sources

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Alkene epoxidation - Visualize Organic Chemistry [visualizeorgchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. purechemistry.org [purechemistry.org]

- 9. lms.durgapurgovtcollege.ac.in [lms.durgapurgovtcollege.ac.in]

- 10. US7235676B2 - Catalytic process for the preparation of epoxides from alkenes - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. orgosolver.com [orgosolver.com]

- 13. leah4sci.com [leah4sci.com]

- 14. Shi Epoxidation [organic-chemistry.org]

- 15. Shi epoxidation - Wikipedia [en.wikipedia.org]

- 16. Shi Epoxidation | NROChemistry [nrochemistry.com]

- 17. Shi Asymmetric Epoxidation | Thermo Fisher Scientific - CH [thermofisher.com]

- 18. Working Safely with Peroxides and Hydroperoxides in the Laboratory | Lab Manager [labmanager.com]

- 19. safety.fsu.edu [safety.fsu.edu]

- 20. eopsg.org [eopsg.org]

- 21. ehs.tcu.edu [ehs.tcu.edu]

- 22. uh.edu [uh.edu]

- 23. scbt.com [scbt.com]

- 24. This compound | C5H10O | CID 102618 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Epoxidation of 3-Methyl-1-butene

Abstract

Epoxides are pivotal intermediates in modern organic synthesis, valued for their versatility as precursors to a wide array of functional groups.[1] 3-Methyl-1-butene, a simple prochiral terminal alkene, serves as an excellent model substrate for exploring the fundamental mechanisms of epoxidation. This guide provides an in-depth analysis of the primary mechanistic pathways for the epoxidation of 3-methyl-1-butene, tailored for researchers, scientists, and drug development professionals. We will dissect the concerted mechanism of peroxy acid-mediated epoxidation, delve into the intricacies of catalytic asymmetric strategies for controlling stereochemistry, and survey alternative green methodologies. Each section is grounded in authoritative literature, providing not only procedural steps but also the causal reasoning behind experimental design, ensuring a robust and validated understanding of these critical transformations.

Introduction: The Synthetic Value of 3-Methyl-1,2-epoxybutane

The transformation of an alkene's planar π-system into a strained, three-membered oxirane ring introduces significant chemical potential. This strained ring is susceptible to nucleophilic ring-opening, providing a reliable route to 1,2-difunctionalized compounds such as diols and aminoalcohols.[2][3] 3-Methyl-1-butene is a non-functionalized terminal alkene, making its conversion to the chiral epoxide, 2-methyl-1,2-epoxybutane, a challenge in stereocontrol. Understanding the mechanisms governing this conversion is paramount for selecting and optimizing a synthetic route to achieve the desired racemic or enantiomerically pure product.

This guide will explore three core mechanistic approaches:

-

The Prilezhaev Reaction: A classic method using peroxy acids.

-

Catalytic Asymmetric Epoxidation: Advanced methods for enantioselective synthesis.

-

Alternative Oxidant Systems: Modern approaches focusing on greener and more efficient catalysis.

The Prilezhaev Reaction: A Concerted Peroxy Acid Mechanism

The most fundamental method for epoxidizing alkenes is the Prilezhaev reaction, which employs a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), as the oxygen transfer agent.[4][5][6] This reaction is highly reliable and proceeds through a well-established concerted mechanism.

The "Butterfly" Transition State

The mechanism is characterized by a single, concerted transition state where multiple bonds are formed and broken simultaneously.[2][7][8] First proposed by Bartlett, this is often referred to as the "Butterfly Mechanism".[4] The peroxy acid is viewed as the electrophile, with its terminal, electron-deficient oxygen atom being attacked by the nucleophilic π-bond of the alkene.[4][9]

The key orbital interaction involves the alkene's highest occupied molecular orbital (π HOMO) and the peroxy acid's lowest unoccupied molecular orbital (σ* LUMO) of the weak O-O bond.[10] This concerted process involves a cyclic flow of electrons, as depicted below.

Caption: Logical workflow of the Prilezhaev epoxidation reaction.

Mechanistic Details and Stereochemistry

The reaction is a stereospecific syn-addition, meaning the oxygen atom is delivered to the same face of the double bond.[10][11] For a substrate like cis-2-butene, this results in a cis-epoxide, while a trans-alkene yields a trans-epoxide.[9] In the case of 3-methyl-1-butene, the alkene is prochiral. The peroxy acid can attack the π-bond from either the top or bottom face with equal probability. This lack of facial selectivity results in the formation of a racemic mixture of (R)- and (S)-2-methyl-1,2-epoxybutane.

Caption: The concerted "Butterfly" mechanism for m-CPBA epoxidation.

Experimental Protocol: General Procedure for m-CPBA Epoxidation

This protocol is a self-validating system. The disappearance of the alkene (monitored by TLC or GC) and the formation of a new, more polar spot (the epoxide) confirms reaction progress. The final characterization by NMR and MS validates the structure of the product.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-1-butene (1.0 eq) in a suitable inert solvent (e.g., dichloromethane, CH₂Cl₂) at a concentration of approximately 0.1-0.5 M.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the reaction and minimize potential side reactions.

-

Reagent Addition: Add m-CPBA (typically 70-77% purity, 1.1-1.2 eq) portion-wise over 5-10 minutes. The excess reagent ensures complete consumption of the starting alkene.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alkene is consumed (typically 1-4 hours).

-

Workup:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium sulfite (Na₂SO₃) to neutralize the remaining peroxy acid and the m-chlorobenzoic acid byproduct.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2-3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude epoxide can be purified by flash column chromatography on silica gel if necessary.

Catalytic Asymmetric Epoxidation: The Jacobsen-Katsuki Reaction

To overcome the lack of stereocontrol in the Prilezhaev reaction, catalytic asymmetric methods are employed. While the Sharpless epoxidation is a landmark reaction, it is restricted to allylic alcohols.[12][13] For unfunctionalized alkenes like 3-methyl-1-butene, the Jacobsen-Katsuki epoxidation is the authoritative method.[14][15] This reaction utilizes a chiral manganese(III)-salen complex as a catalyst to achieve high enantioselectivity.[14][16]

The Catalytic Cycle and Active Oxidant

The mechanism, while not fully elucidated, is believed to involve a high-valent manganese(V)-oxo species as the active oxidant.[14][15] The catalytic cycle begins with the oxidation of the stable Mn(III)-salen precursor by a terminal oxidant, such as sodium hypochlorite (NaOCl) or m-CPBA.[15][17] This generates the highly reactive Mn(V)=O intermediate.

The alkene then approaches the Mn(V)=O species. The chiral salen ligand creates a sterically defined environment, forcing the alkene to approach from a specific trajectory, thus exposing only one of its two prochiral faces to the oxo group.[16] Oxygen transfer occurs, forming the epoxide and regenerating the Mn(III) catalyst, which can then re-enter the catalytic cycle.

Caption: The catalytic cycle of the Jacobsen-Katsuki epoxidation.

Mechanistic Pathways of Oxygen Transfer

Three primary pathways for the oxygen transfer step have been proposed: a concerted pathway, a metalla-oxetane pathway, and a radical pathway.[14][17] Evidence for a stepwise radical mechanism exists for some substrates, but a concerted or near-concerted pathway is often favored for simple alkyl-substituted alkenes.[15][16] The choice of solvent and the presence of axial ligands (like pyridine N-oxide) can influence the reaction rate and selectivity, subtly altering the catalyst's steric and electronic properties.[15][18]

Experimental Protocol: General Procedure for Jacobsen Epoxidation

This protocol is validated by the enantiomeric excess (e.e.) of the product, measured by chiral GC or HPLC, which directly confirms the efficacy of the asymmetric catalyst.

-

Catalyst Setup: To a flask containing a buffered solution (e.g., phosphate buffer, pH ~11.3) and a solvent such as dichloromethane, add the chiral (R,R)- or (S,S)-Jacobsen's catalyst (1-5 mol%).

-

Substrate Addition: Add 3-methyl-1-butene (1.0 eq) to the mixture.

-

Oxidant Addition: Cool the vigorously stirred biphasic mixture to 0 °C. Add the terminal oxidant, typically a solution of commercial bleach (NaOCl, ~8% aqueous solution, 1.5 eq), dropwise over an extended period (1-2 hours) using a syringe pump. Slow addition is crucial to maintain a low concentration of the active oxidant, which minimizes catalyst degradation and side reactions.

-

Reaction Monitoring: Stir the reaction at 0 °C or room temperature for 12-24 hours. Monitor the consumption of the alkene by GC.

-

Workup: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification & Analysis: Purify the product by column chromatography. Determine the enantiomeric excess of the 2-methyl-1,2-epoxybutane product using chiral GC or HPLC analysis.

Alternative and Green Epoxidation Methodologies

Beyond the classic approaches, several other methods offer advantages in terms of cost, safety, and environmental impact.

Hydrogen Peroxide-Based Systems

Hydrogen peroxide (H₂O₂) is an ideal "green" oxidant, as its only byproduct is water.[19][20] Its use requires a catalyst to activate it for epoxidation.

-

Methyltrioxorhenium (MTO): MTO is a highly efficient catalyst for epoxidizing a wide range of alkenes, including terminal ones, with aqueous H₂O₂.[21][22][23] The addition of nitrogen-based ligands like pyridine or 3-cyanopyridine can accelerate the reaction and improve yields.[21][23]

-

Heteropolyoxometalates: Keggin-type polyoxometalates containing vanadium can also catalyze the epoxidation of alkenes with H₂O₂ at room temperature.[20]

Enzymatic Epoxidation

Biocatalysis represents a frontier in selective oxidation. Enzymes can operate under mild conditions (room temperature, neutral pH) and often exhibit exquisite selectivity.

-

Cytochrome P450 Monooxygenases: Engineered variants of enzymes like Cytochrome P450 BM-3 have been shown to catalyze the enantioselective epoxidation of terminal alkenes.[24] Researchers have successfully engineered variants that produce either the (R)- or (S)-epoxide with good selectivity.[24]

-

Unspecific Peroxygenases (UPOs): UPOs are robust extracellular enzymes that use H₂O₂ to epoxidize alkenes, offering a promising green alternative to traditional chemical methods.[19]

Comparative Summary of Methodologies

The choice of epoxidation method is dictated by the specific goals of the synthesis, such as the need for stereocontrol, scalability, and cost.

| Methodology | Reagent/Catalyst | Mechanism Type | Stereocontrol | Advantages | Disadvantages |

| Prilezhaev Reaction | m-CPBA, Peroxy acids | Concerted ("Butterfly") | Stereospecific (syn), Racemic Product | Reliable, simple procedure, high yields.[4] | Stoichiometric waste, poor atom economy, no enantioselectivity. |

| Jacobsen Epoxidation | Chiral Mn(III)-Salen | Catalytic Cycle (Mn-Oxo) | Enantioselective | High enantioselectivity for unfunctionalized alkenes.[14][15] | Catalyst cost, requires careful control of conditions. |

| MTO/H₂O₂ System | CH₃ReO₃, H₂O₂ | Catalytic Cycle (Re-peroxo) | Racemic Product | "Green" oxidant (H₂O), high efficiency.[23] | Catalyst can be expensive, potential for diol formation. |

| Enzymatic Epoxidation | P450s, UPOs, H₂O₂ | Biocatalytic | High Enantioselectivity | Environmentally benign, high selectivity, mild conditions.[19][24] | Substrate scope can be limited, enzyme availability/stability. |

Conclusion

The epoxidation of 3-methyl-1-butene is a foundational reaction that illustrates a spectrum of synthetic challenges and solutions. For the straightforward synthesis of racemic 2-methyl-1,2-epoxybutane, the Prilezhaev reaction with m-CPBA offers a robust and predictable outcome via a concerted butterfly mechanism. However, for applications demanding stereochemical purity, as is common in pharmaceutical and fine chemical synthesis, the Jacobsen-Katsuki epoxidation provides an authoritative catalytic solution for achieving high enantiomeric excess. Emerging methodologies utilizing green oxidants like hydrogen peroxide and sophisticated biocatalysts are paving the way for more sustainable and efficient syntheses. A thorough understanding of the underlying mechanisms—from concerted electron movements to complex catalytic cycles—is indispensable for the modern scientist to rationally design and execute the synthesis of valuable epoxide intermediates.

References

-

Wikipedia. Jacobsen epoxidation. [Link]

-

Chemistry LibreTexts. (2020). 9.12: Oxidation of Alkenes - Epoxidation. [Link]

-

Chemical Communications (RSC Publishing). A simple and efficient method for epoxidation of terminal alkenes. [Link]

-

MDPI. (2021). Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases. [Link]

-

Grokipedia. Jacobsen epoxidation. [Link]

-

Visualize Organic Chemistry. Alkene epoxidation. [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. Jacobsen Asymmetric Epoxidation. [Link]

-

Chemistry Steps. Epoxidation of Alkenes. [Link]

-

Organic Chemistry Reaction. (2025). Prilezhaev Reaction. [Link]

-

Wikipedia. Prilezhaev reaction. [Link]

-

Royal Society Publishing. (2018). Selective and metal-free epoxidation of terminal alkenes by heterogeneous polydioxirane in mild conditions. [Link]

-

Wipf Group, University of Pittsburgh. (2006). 9. Jacobsen-Katsuki Epoxidations. [Link]

-

Chem-Station. (2014). Prilezhaev Epoxidation. [Link]

-

Organic Chemistry Portal. Jacobsen-Katsuki Epoxidation. [Link]

-

Chemistry LibreTexts. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. [Link]

-

Organic Chemistry Portal. Prilezhaev Reaction. [Link]

-

OrgoSolver. Alkene Reactions: Epoxidation with mCPBA (Prilezhaev). [Link]

-

Caltech. (2005). Enantioselective Epoxidation of Terminal Alkenes to (R)- and (S)-Epoxides by Engineered Cytochromes P450 BM-3. [Link]

-

Organic Chemistry Portal. Sharpless Epoxidation. [Link]

-

Master Organic Chemistry. (2011). m-CPBA (meta-chloroperoxybenzoic acid). [Link]

-

Wikipedia. Sharpless epoxidation. [Link]

-

Organic Chemistry Portal. Synthesis of epoxides. [Link]

-

Rasayan Journal of Chemistry. (2011). ROOM TEMPERATURE EPOXIDATION OF ALKENES WITH HYDROGEN PEROXIDE CATALYZED BY HETEROPOLYOXOMETALATE. [Link]

-

PubMed. (2000). Efficient epoxidation of alkenes with aqueous hydrogen peroxide catalyzed by methyltrioxorhenium and 3-cyanopyridine. [Link]

Sources

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. Alkene epoxidation - Visualize Organic Chemistry [visualizeorgchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Prilezhaev reaction - Wikipedia [en.wikipedia.org]

- 5. Prilezhaev Epoxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Prilezhaev Reaction [organic-chemistry.org]

- 7. leah4sci.com [leah4sci.com]

- 8. orgosolver.com [orgosolver.com]

- 9. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 10. chemistry-reaction.com [chemistry-reaction.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Sharpless Epoxidation [organic-chemistry.org]

- 13. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 14. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 15. grokipedia.com [grokipedia.com]

- 16. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 17. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]

- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 19. mdpi.com [mdpi.com]

- 20. Bot Verification [rasayanjournal.co.in]

- 21. A simple and efficient method for epoxidation of terminal alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 22. Epoxide synthesis by epoxidation [organic-chemistry.org]

- 23. Efficient epoxidation of alkenes with aqueous hydrogen peroxide catalyzed by methyltrioxorhenium and 3-cyanopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. cheme.caltech.edu [cheme.caltech.edu]

Reactivity of the epoxide ring in 1,2-Epoxy-3-methylbutane

An In-depth Technical Guide to the Reactivity of the Epoxide Ring in 1,2-Epoxy-3-methylbutane

Abstract

This compound, also known as isobutylene oxide, is a versatile cyclic ether whose synthetic utility is dominated by the reactivity of its strained three-membered epoxide ring.[1][2] This guide provides a comprehensive analysis of the chemical behavior of this epoxide, focusing on the mechanistic principles that govern its ring-opening reactions. We will explore the critical interplay of steric and electronic factors that dictate the regioselectivity of nucleophilic attack under both basic and acidic conditions. This document is intended for researchers, chemists, and drug development professionals who utilize epoxides as key intermediates in complex molecule synthesis.

Introduction: The Unique Reactivity of the Oxirane Ring

Epoxides, or oxiranes, are three-membered cyclic ethers characterized by significant ring strain (approximately 13 kcal/mol), which renders them substantially more reactive than their acyclic ether counterparts.[3] This inherent reactivity makes them powerful electrophilic building blocks in organic synthesis.[4] The structure of this compound presents an asymmetric epoxide ring, with a primary carbon (C1) and a secondary carbon (C2) bonded to the oxygen atom. The secondary carbon is also attached to a bulky isopropyl group, which introduces significant steric hindrance. This structural asymmetry is the key to understanding and controlling its reaction pathways.

The central theme of this guide is the regioselectivity of the epoxide ring-opening—the preferential attack of a nucleophile at one of the two non-equivalent carbon atoms of the oxirane ring. The outcome is dictated primarily by the reaction conditions, which determine whether the mechanism follows a pure S(_N)2 pathway or a pathway with significant S(_N)1 character.[5][6]

Ring-Opening Under Basic or Nucleophilic Conditions

Under basic or neutral conditions, the ring-opening of this compound proceeds via a classic bimolecular nucleophilic substitution (S(_N)2) mechanism.[3][7] This pathway is favored by strong, negatively charged nucleophiles such as alkoxides, hydroxides, Grignard reagents, and cyanides.[3][8]

Mechanism and Regioselectivity: A Sterically Controlled Pathway